
6-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95%, also known as 6-CMPF, is a widely used chemical compound in scientific research. It is a derivative of phenol, and has been widely used in the synthesis of various organic compounds. 6-CMPF has been studied extensively for its ability to act as a catalyst in various reactions, as well as its potential applications in the fields of medicine and biochemistry.
Wissenschaftliche Forschungsanwendungen
6-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of various organic compounds, including pharmaceuticals, dyes, and fragrances. It has also been used in the synthesis of polymers, which have potential applications in the fields of medicine and biochemistry. In addition, 6-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% has been used in the synthesis of novel drugs, such as antifungal agents and antibiotics.
Wirkmechanismus
6-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% acts as a catalyst in various reactions. It is believed to act by forming a complex with the reactants, which increases the rate of the reaction. This complex then decomposes, releasing the products of the reaction.
Biochemical and Physiological Effects
6-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% has been studied for its potential biochemical and physiological effects. It has been found to have antimicrobial properties, and has been used in the synthesis of various antibiotics and antifungal agents. In addition, 6-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% has been found to have anti-inflammatory properties, and has been used in the synthesis of various anti-inflammatory drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 6-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% in lab experiments is its ability to act as a catalyst in various reactions. This allows for the synthesis of various organic compounds in a shorter amount of time. However, 6-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% is not without its limitations. It is not very soluble in water, and therefore must be used in an alkaline medium. In addition, 6-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% is not very stable, and therefore must be stored in a cool, dry place.
Zukünftige Richtungen
The potential future directions for 6-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% include further research into its potential applications in the fields of medicine and biochemistry. In particular, further research into its potential as a catalyst in the synthesis of novel drugs and polymers is warranted. In addition, further research into its potential biochemical and physiological effects is also necessary. Lastly, further research into its potential as an antimicrobial agent is also warranted.
Synthesemethoden
6-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% is synthesized via a two-step process. The first step involves the reaction of 2-chloro-5-methoxyphenol with formaldehyde in an alkaline medium. The second step involves the reaction of the resulting 2-chloro-5-methoxy-2-formylphenol with an alkali metal hydroxide, such as sodium hydroxide or potassium hydroxide. This reaction yields a product with a purity of 95%.
Eigenschaften
IUPAC Name |
3-(2-chloro-5-methoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-10-5-6-13(15)12(7-10)11-4-2-3-9(8-16)14(11)17/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJARBJCQIQMLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685261 |
Source


|
| Record name | 2'-Chloro-2-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chloro-5-methoxyphenyl)-2-formylphenol | |
CAS RN |
1261919-25-8 |
Source


|
| Record name | 2'-Chloro-2-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

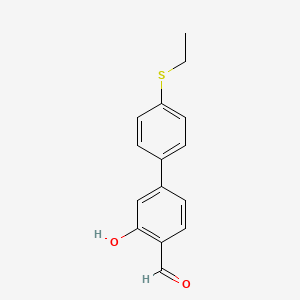

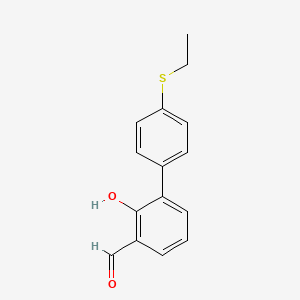
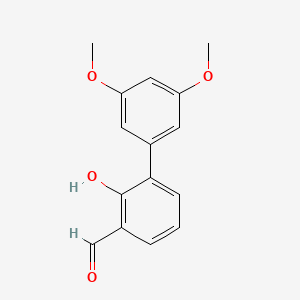
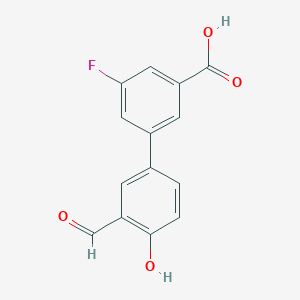
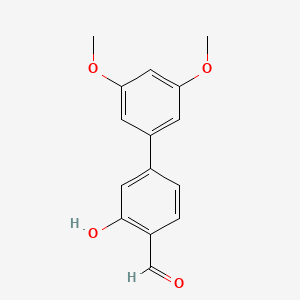


![2-Formyl-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378553.png)



![2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378578.png)
